

Application Notes: HepG2 Cell Line as a Model for Cereulide Hepatotoxicity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide (CER), a heat-stable and enzyme-resistant cyclic dodecadepsipeptide toxin produced by Bacillus cereus, is a significant concern for food safety.[1][2] Ingestion of cereulide-contaminated food can lead to an emetic syndrome characterized by nausea and vomiting.[1] In severe cases, it can result in acute liver failure, making the study of its hepatotoxicity crucial.[1][2][3] Cereulide's toxicity stems from its function as a potassium ionophore, which disrupts mitochondrial membrane potential, leading to cellular dysfunction and death.[4][5]

The human hepatoma cell line, HepG2, is a widely used in vitro model in toxicology and drug metabolism studies due to its human origin, ease of culture, and expression of certain liver-specific functions.[6] These characteristics make HepG2 cells a valuable tool for investigating the mechanisms of **cereulide**-induced hepatotoxicity.

Rationale for Using HepG2 Cells

HepG2 cells serve as a relevant and practical model for studying **cereulide**'s effects on the liver for several reasons:

• Human Origin: As a human liver-derived cell line, HepG2 cells provide a more relevant physiological context for human toxicity studies compared to non-human cell lines.[6]



- Established Model: HepG2 cells are a well-characterized and commonly used model for assessing the cytotoxicity of xenobiotics, with established protocols for a wide range of toxicological endpoints.[6][7]
- Sensitivity to Cereulide: Studies have demonstrated that HepG2 cells are sensitive to cereulide, exhibiting dose- and time-dependent cytotoxicity at nanomolar concentrations.[1]
 [8][9][10][11][12][13]
- Mechanistic Insights: The use of HepG2 cells has been instrumental in elucidating the
 molecular mechanisms underlying cereulide's hepatotoxicity, including mitochondrial
 dysfunction, oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[1][4][8]

Key Mechanisms of Cereulide Hepatotoxicity in HepG2 Cells

Mitochondrial Dysfunction

Cereulide's primary mode of action is the disruption of mitochondrial function. As a potassium ionophore, it facilitates the influx of K+ ions into the mitochondrial matrix, leading to:

- Depolarization of the Mitochondrial Membrane: The influx of potassium ions dissipates the electrochemical gradient across the inner mitochondrial membrane.[5]
- Uncoupling of Oxidative Phosphorylation: This leads to a decrease in ATP production.
- Impaired Mitochondrial Respiration: A significant reduction in basal and maximal respiration rates is observed in **cereulide**-treated HepG2 cells.[1][5]
- Mitochondrial Swelling: Disruption of the ionic balance causes mitochondrial swelling and damage to the cristae.[4][14]

Oxidative Stress

Mitochondrial dysfunction is a major source of reactive oxygen species (ROS). **Cereulide** exposure has been shown to induce oxidative stress in liver cells, characterized by:

 Increased ROS Production: Elevated levels of intracellular ROS have been observed in cells treated with cereulide.[4][14]



 Depletion of Antioxidant Defenses: A decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD) and an increase in markers of lipid peroxidation such as malondialdehyde (MDA) have been reported in vivo.[4]

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The accumulation of ROS and disruption of cellular energy homeostasis can lead to ER stress. **Cereulide** has been shown to activate the unfolded protein response (UPR) in liver cells, involving pathways such as:

- IRE1α/XBP1 Pathway: Increased expression of inositol-requiring enzyme 1α (IRE1α) and spliced X-box binding protein 1 (XBP1s).[4]
- PERK/eIF2α/CHOP Pathway: Increased phosphorylation of PKR-like endoplasmic reticulum kinase (PERK) and eukaryotic initiation factor 2α (eIF2α), leading to the upregulation of the pro-apoptotic transcription factor CHOP.[4]

Apoptosis

Prolonged and severe ER stress, coupled with mitochondrial damage, can trigger programmed cell death or apoptosis. Evidence for **cereulide**-induced apoptosis in HepG2 and other cell types includes:

- Activation of Caspases: Increased activity of executioner caspases like caspase-3/7.[14][15]
- Upregulation of Pro-Apoptotic Genes: Increased expression of genes such as Puma and CHOP.[15][16]
- Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytoplasm, a key event in the intrinsic apoptotic pathway.[14]

Autophagy

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. In the context of **cereulide** toxicity, it can be a protective response to remove damaged mitochondria (mitophagy). Studies have shown that **cereulide** can:



- Increase LC3 Protein Levels: An increase in microtubule-associated protein 1A/1B-light chain 3 (LC3), a key marker of autophagy, is observed in cereulide-treated HepG2 cells.[8]
- Upregulate Autophagy-Related Genes: Increased transcription of genes like MAPLC3B and SQSTM1.[8][9]

Data Presentation

Table 1: Cytotoxicity of Cereulide in HepG2 and HepaRG

Cell Line	Exposure Time (h)	Assay	Endpoint	Cereulide Concentr ation	Result	Referenc e
HepG2	24	MTT	Cell Viability	2 nM	~30% decrease	[1]
HepG2	24	MTT	Cell Viability	5 nM	~35% decrease	[1]
HepG2	24	SRB	Cell Viability	2 nM	~44% decrease	[1]
HepG2	24	SRB	Cell Viability	5 nM	~52% decrease	[1]
HepG2	5	Neutral Red	Cell Viability	2.5 ng/mL	~30-35% decrease	[9][10]
HepG2	24	Neutral Red	Cell Viability	2.5 ng/mL	~54% decrease	[10][12]
HepaRG	24	CCK-8	IC50	2.98 ng/mL	50% inhibition	[4]

Table 2: Effects of Cereulide on Mitochondrial Respiration in HepG2 Cells (10-day exposure)



Parameter	Cereulide Concentration (nM)	% of Control	Reference
Maximal Respiration	0.25	50%	[1][5]
Maximal Respiration	0.50	2%	[1][5]
ATP Production	0.05	58%	[1]
ATP Production	0.25	34%	[1]
ATP Production	0.50	6%	[1]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- HepG2 cells
- Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
- Cereulide stock solution (in a suitable solvent like DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader



Procedure:

- Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of complete medium.
- Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **cereulide** in complete culture medium.
- Remove the medium from the wells and replace it with 100 μL of medium containing different concentrations of cereulide. Include a vehicle control (medium with the same concentration of solvent used for the cereulide stock).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

Materials:

- HepG2 cells
- Seahorse XF Cell Culture Microplates



- · Seahorse XF Calibrant
- Complete culture medium
- Cereulide stock solution
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
- Seahorse XF Analyzer

Procedure:

- Seed HepG2 cells in a Seahorse XF cell culture microplate at an optimal density and incubate for 24 hours.
- Treat cells with various concentrations of cereulide for the desired duration (e.g., 1, 3, or 10 days).[1]
- One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base
 Medium and incubate at 37°C in a non-CO2 incubator.
- Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
- Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
- Place the cell culture microplate in the Seahorse XF Analyzer and perform the calibration.
- Run the mitochondrial stress test protocol, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
- Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.



Protocol 3: Detection of Apoptosis by Hoechst 33342 and Propidium Iodide (PI) Staining

Principle: This method distinguishes between healthy, apoptotic, and necrotic cells. Hoechst 33342, a blue fluorescent dye, stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. Propidium Iodide (PI), a red fluorescent dye, is membrane-impermeant and therefore only enters cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.

Materials:

- HepG2 cells
- Complete culture medium
- Cereulide stock solution
- 24-well cell culture plates
- Hoechst 33342 solution
- Propidium Iodide (PI) solution
- Fluorescence microscope

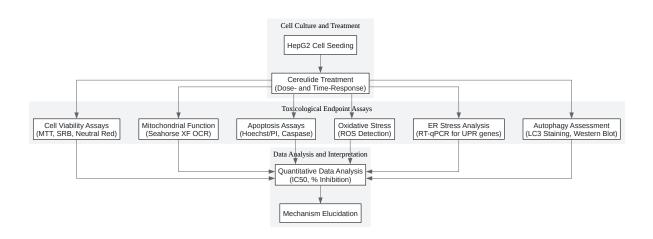
Procedure:

- Seed HepG2 cells in a 24-well plate.
- Treat the cells with **cereulide** for the desired time.
- After treatment, add Hoechst 33342 and PI to the culture medium at final concentrations of 1 μg/mL and 5 μg/mL, respectively.
- Incubate the plate for 15 minutes at 37°C.
- Visualize the cells using a fluorescence microscope with appropriate filters for blue and red fluorescence.



• Count the number of healthy (blue, non-condensed nuclei), apoptotic (bright blue, condensed/fragmented nuclei), and necrotic (red nuclei) cells in several random fields to quantify the percentage of apoptotic cells.

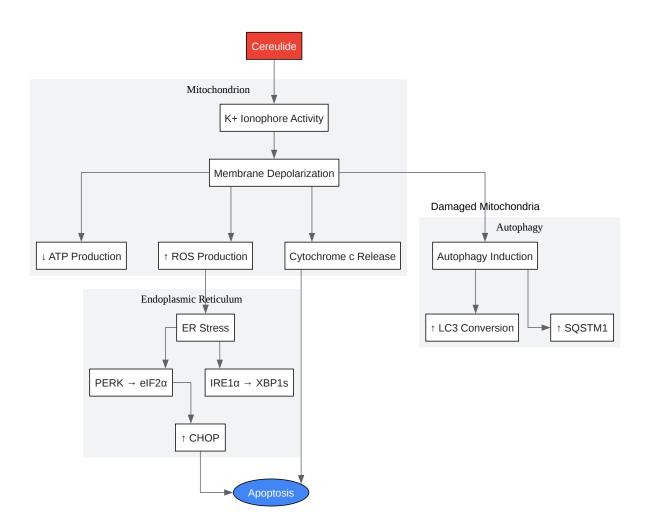
Visualizations



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Caption: Experimental workflow for investigating cereulide hepatotoxicity in HepG2 cells.





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Caption: Signaling pathways of cereulide-induced hepatotoxicity.



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